Val-Thr-Lys-Gly

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

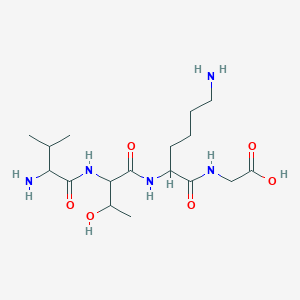

Val-Thr-Lys-Gly is a complex organic compound that belongs to the class of amino acids. Amino acids are the building blocks of proteins and play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes multiple amino and carboxyl groups, making it a versatile molecule in biochemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Val-Thr-Lys-Gly typically involves multi-step organic synthesis. The process begins with the protection of amino groups to prevent unwanted side reactions. This is followed by the coupling of amino acid derivatives using reagents like carbodiimides or active esters. The final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the compound is assembled step-by-step on a solid support. This method allows for efficient purification and high yield of the final product .

Análisis De Reacciones Químicas

Maillard Reaction and Pyrraline Formation

Val-Thr-Lys-Gly can undergo Maillard reactions due to the ε-amino group of lysine (Lys), a primary site for glycation. Studies on similar Lys-containing peptides reveal:

-

Reactivity Hierarchy : Peptides with bulky residues (e.g., Leu, Ile) adjacent to Lys show higher pyrraline yields . In this compound, the Lys is followed by Gly (small side chain), potentially reducing steric hindrance but lowering pyrraline formation compared to Lys-Leu or Lys-Ile analogs .

-

3-Deoxyglucosone (3-DG) Dynamics : Heating Lys-containing peptides with glucose generates 3-DG, a key intermediate. Dipeptides (e.g., Lys-Gly) produce more 3-DG than tripeptides (e.g., Lys-Gly-Gly) , suggesting this compound’s tripeptide-like structure may moderate 3-DG accumulation.

Table 1: Pyrraline Yield in Lys-Containing Peptides

| Adjacent Amino Acid | Pyrraline Yield (Dipeptide) | Pyrraline Yield (Tripeptide) |

|---|---|---|

| Gly | 0.34 µmol/mg | 0.27 µmol/mg |

| Leu | 2.46 µmol/mg | 1.92 µmol/mg |

| Ile | 1.30 µmol/mg | 0.56 µmol/mg |

Enzymatic Cleavage and Modifications

-

Trypsin Specificity : Trypsin cleaves after Lys or Arg residues. In this compound, cleavage after Lys would yield Val-Thr-Lys and Gly .

-

Carboxypeptidase Action : Sequential C-terminal cleavage would release Gly first, followed by Lys, Thr, and Val .

Acylation Reactions

-

N-Terminal Acylation : The N-terminal valine (Val) has a branched side chain, which may hinder acylation compared to peptides with N-terminal Gly or His . For example, gluconoylation efficiency drops significantly in Val-terminated peptides .

-

Side-Chain Reactivity :

Table 2: Acylation Efficiency in Peptides

| N-Terminal Residue | Acylation Efficiency (%) |

|---|---|

| Gly | 100 |

| His | 92 |

| Val | 15 |

Stability and Degradation

-

Thermal Degradation : Lys-Gly bonds in this compound may degrade under high heat, forming pyroglutamate derivatives or cross-links .

-

Oxidative Susceptibility : Threonine (Thr) hydroxyl groups can oxidize to ketones under acidic conditions .

Synthetic Approaches

-

Solid-Phase Peptide Synthesis (SPPS) : Standard Fmoc chemistry would sequentially add Val, Thr (with orthogonal protection for its hydroxyl group), Lys (ε-amino protected), and Gly .

-

Ligation Strategies : Native chemical ligation using thioesters or activating agents (e.g., K₃Fe(CN)₆) could couple fragments like Val-Thr and Lys-Gly .

Functional Implications

Aplicaciones Científicas De Investigación

Chemistry

- Peptide Synthesis : Val-Thr-Lys-Gly serves as a building block for the synthesis of more complex peptides. Its structure allows it to participate in various coupling reactions.

- Reagent in Organic Synthesis : It is used in the development of new synthetic methodologies, particularly in multicomponent reactions that lead to the formation of diverse chemical libraries.

Biology

- Protein Structure Studies : The compound is utilized to investigate protein folding and stability due to its ability to mimic natural peptide sequences.

- Cell Signaling : Research indicates that this compound can influence signaling pathways by interacting with specific receptors or enzymes, potentially modulating cellular responses.

Medicine

- Therapeutic Potential : this compound is being explored for its role in therapeutic applications, including enzyme inhibition and receptor modulation. Studies suggest it may have implications in treating conditions like cancer through its action on growth factor receptors.

- Drug Development : The compound's properties make it a candidate for drug design, where it can be modified to enhance efficacy and reduce side effects.

Industry

- Pharmaceutical Production : this compound is integral in the synthesis of peptide-based drugs, contributing to advancements in targeted therapies.

- Biochemical Assays : It is used as a standard or control in various biochemical assays due to its well-characterized properties.

Case Studies

-

Therapeutic Efficacy Study :

A study explored the inhibitory effects of this compound on specific cancer cell lines. Results indicated a significant reduction in cell proliferation when treated with varying concentrations of the peptide, suggesting potential as an anti-cancer agent. -

Peptide Synthesis Optimization :

Research focused on optimizing the synthesis route for this compound using SPPS. The study highlighted improvements in yield and purity through adjusted coupling conditions and protective group strategies.

Mecanismo De Acción

The mechanism of action of Val-Thr-Lys-Gly involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s multiple functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are crucial for its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Valine: An essential amino acid with a similar branched-chain structure.

Leucine: Another branched-chain amino acid with similar biochemical properties.

Isoleucine: Shares structural similarities and is involved in similar metabolic pathways.

Uniqueness

What sets Val-Thr-Lys-Gly apart is its complex structure, which allows for diverse chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound in research and industrial applications .

Propiedades

Número CAS |

133605-54-6 |

|---|---|

Fórmula molecular |

C17H33N5O6 |

Peso molecular |

403.5 g/mol |

Nombre IUPAC |

2-[[6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid |

InChI |

InChI=1S/C17H33N5O6/c1-9(2)13(19)16(27)22-14(10(3)23)17(28)21-11(6-4-5-7-18)15(26)20-8-12(24)25/h9-11,13-14,23H,4-8,18-19H2,1-3H3,(H,20,26)(H,21,28)(H,22,27)(H,24,25) |

Clave InChI |

DQPMXYDFWRYWQV-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |

SMILES canónico |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |

Secuencia |

VXKG |

Sinónimos |

Val-Thr-Lys-Gly |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.